molecular formula C9H18O4 B1673963 Tert-butyl 3-(2-hydroxyethoxy)propanoate CAS No. 671802-00-9

Tert-butyl 3-(2-hydroxyethoxy)propanoate

Cat. No.: B1673963
CAS No.: 671802-00-9
M. Wt: 190.24 g/mol
InChI Key: ACWLDITVZGWIKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PEG1-(CH2)2-Boc typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and water, with ultrasonic and warming techniques to enhance solubility .

Industrial Production Methods

Industrial production of Hydroxy-PEG1-(CH2)2-Boc follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures to maintain stability, with storage conditions varying from -20°C to -80°C depending on the form (pure or in solution) .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG1-(CH2)2-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydroxy-PEG1-(CH2)2-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:

Comparison with Similar Compounds

Hydroxy-PEG1-(CH2)2-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:

These compounds share similar polyethylene glycol backbones but differ in their functional groups and specific applications .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDITVZGWIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671802-00-9
Record name tert-butyl 3-(2-hydroxyethoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl acrylate (5.72 mL, 39.0 mmol) was added to a mixture of ethylene glycol (2.42 g, 39.0 mmol), tetrabutylammonium bromide (377 mg, 1.17 mmol) and potassium hydroxide (77 mg; purity, 85%; 1.17 mmol), and the mixture was stirred at room temperature for 4 days. The reaction mixture was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→2:1, v/v) to give the title compound (1.66 g; yield, 22%) as a colorless oily substance.
Quantity
5.72 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
catalyst
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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